tert-butyl N-(3-ethynyloxetan-3-yl)carbamate
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Overview
Description
tert-Butyl N-(3-ethynyloxetan-3-yl)carbamate is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-butyl N-(3-ethynyloxetan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-ethynyloxetan-3-yl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified by column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
tert-Butyl N-(3-ethynyloxetan-3-yl)carbamate undergoes various types of chemical reactions, including:
Scientific Research Applications
tert-Butyl N-(3-ethynyloxetan-3-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-(3-ethynyloxetan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
tert-Butyl N-(3-ethynyloxetan-3-yl)carbamate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the oxetane ring.
This compound: Another similar compound with variations in the carbamate group.
These compounds share similar chemical properties but may differ in their reactivity and applications .
Properties
IUPAC Name |
tert-butyl N-(3-ethynyloxetan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-5-10(6-13-7-10)11-8(12)14-9(2,3)4/h1H,6-7H2,2-4H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTDXHSWFMCFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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